An In-depth Technical Guide to the Identification and Characterization of the 2-Hydroxy-3-oxosuccinate Metabolic Pathway
An In-depth Technical Guide to the Identification and Characterization of the 2-Hydroxy-3-oxosuccinate Metabolic Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the 2-Hydroxy-3-oxosuccinate metabolic pathway, a key route in the metabolism of tartrate in various microorganisms. The guide details the enzymatic steps, regulatory mechanisms, and physiological significance of this pathway. Furthermore, it offers detailed, field-proven protocols for the identification and characterization of this pathway, including enzymatic assays, metabolomic analysis, and genetic manipulation techniques. The content is structured to provide both foundational knowledge and practical guidance for researchers in the fields of microbiology, biochemistry, and metabolic engineering.
Introduction: The Central Role of 2-Hydroxy-3-oxosuccinate in Tartrate Metabolism
The 2-Hydroxy-3-oxosuccinate metabolic pathway is a specialized catabolic route that enables certain microorganisms, notably from the Pseudomonas and Bacillus genera, to utilize tartrate as a sole carbon and energy source.[1] Tartaric acid is a naturally occurring dicarboxylic acid found in high concentrations in fruits like grapes, and its metabolism is of significant interest in fields ranging from food science to bioremediation.[2] The pathway's central intermediate, 2-hydroxy-3-oxosuccinate, is a C4-dicarboxylic acid that links tartrate degradation to central carbon metabolism, specifically the glyoxylate and dicarboxylate pathways.[3][4] Understanding this pathway is crucial for harnessing the metabolic potential of tartrate-utilizing organisms for biotechnological applications and for elucidating novel enzymatic mechanisms.
The Core Pathway: Enzymatic Transformations
The metabolism of tartrate to central metabolic intermediates via 2-hydroxy-3-oxosuccinate involves a short and efficient series of enzymatic reactions. The key enzymes and their transformations are outlined below.
Step 1: Oxidation of Tartrate to 2-Hydroxy-3-oxosuccinate
The initial and committing step in the aerobic degradation of tartrate is the oxidation of tartrate to 2-hydroxy-3-oxosuccinate. This reaction is catalyzed by the NAD+-dependent enzyme tartrate dehydrogenase (TDH) .[4]
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Enzyme: Tartrate Dehydrogenase (EC 1.1.1.93)[4]
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Reaction: Tartrate + NAD+ ⇌ 2-Hydroxy-3-oxosuccinate + NADH + H+[4]
-
Cofactors: This enzyme requires a divalent metal ion, typically Mn2+ or Mg2+, for its activity.[4]
-
Characteristics: Tartrate dehydrogenase from Pseudomonas putida has been extensively studied and is known for its multiple catalytic activities, being able to act on different stereoisomers of tartrate.[5][6]
Subsequent Catabolism of 2-Hydroxy-3-oxosuccinate
The fate of 2-hydroxy-3-oxosuccinate can vary depending on the organism and the specific enzymatic machinery it possesses. A common subsequent step involves the decarboxylation to a C3 compound, which can then enter central metabolism. One key enzyme in this part of the pathway is 2-hydroxy-3-oxopropionate reductase, which is involved in the broader glyoxylate and dicarboxylate metabolism.[7] This enzyme, also known as tartronate semialdehyde reductase, catalyzes the reduction of 2-hydroxy-3-oxopropionate to D-glycerate.[7] While not directly acting on 2-hydroxy-3-oxosuccinate, its presence in the same metabolic context suggests a close functional link.
The complete catabolic pathway of 2-hydroxy-3-oxosuccinate is an area of ongoing research, with evidence pointing towards its conversion to intermediates of the glyoxylate cycle, such as glyoxylate and malate.
Visualization of the 2-Hydroxy-3-oxosuccinate Pathway
The following diagram illustrates the central steps in the 2-Hydroxy-3-oxosuccinate metabolic pathway.
Caption: Core enzymatic steps of the 2-Hydroxy-3-oxosuccinate pathway.
Regulation of the Pathway: A Coordinated Response
The expression of the enzymes involved in tartrate utilization is tightly regulated to ensure that they are only produced when tartrate is available as a carbon source. Studies in Salmonella enterica and Agrobacterium vitis have revealed that the genes for tartrate metabolism are often organized in operons.[8][9]
-
Induction: The presence of tartrate in the growth medium induces the transcription of the tartrate utilization (ttu) genes, including the one encoding tartrate dehydrogenase.[1][9]
-
Transcriptional Regulation: In Salmonella, the L-tartrate metabolism is negatively regulated by two transcriptional regulators, TtdV and TtdW, which are involved in sensing L-tartrate.[10]
-
Catabolite Repression: Like many other catabolic pathways, the tartrate utilization pathway is likely subject to catabolite repression, where the presence of a preferred carbon source (e.g., glucose) represses the expression of the ttu genes. In Salmonella, the two-component system ArcAB represses the transcription of the tartrate utilization genes in the presence of alternative electron acceptors like nitrate and oxygen.[10]
Physiological Significance: Adapting to the Environment
The ability to metabolize tartrate provides a significant selective advantage to microorganisms in environments where this organic acid is abundant, such as in association with grapevines and in winemaking environments.[2][9] By utilizing tartrate, these bacteria can thrive in a niche where other microorganisms may not be able to compete effectively. Furthermore, in pathogenic bacteria like Salmonella, L-tartrate is generated during infection as a byproduct of reactive oxygen and nitrogen species, and its metabolism is required for optimal fitness in the host gut.[8]
Experimental Identification and Characterization: A Practical Guide
The following section provides detailed protocols for the experimental investigation of the 2-Hydroxy-3-oxosuccinate metabolic pathway.
Enzymatic Assay of Tartrate Dehydrogenase
This protocol allows for the quantification of tartrate dehydrogenase activity in cell-free extracts or purified enzyme preparations. The assay is based on the NAD+-dependent oxidation of tartrate, where the production of NADH is monitored spectrophotometrically.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
1 M Tris-HCl buffer, pH 8.0
-
1 M MgCl2 or MnCl2 solution
-
100 mM NAD+ solution
-
1 M Tartrate solution (pH adjusted to 8.0)
-
Cell-free extract or purified enzyme solution
-
Nuclease solution (e.g., DNase I, RNase A)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)
Protocol:
-
Preparation of Cell-Free Extract:
-
Grow the microbial cells of interest in a suitable medium with tartrate as an inducer.
-
Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).
-
Resuspend the cell pellet in lysis buffer.
-
Lyse the cells using a suitable method (e.g., sonication, French press).
-
Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to obtain the cell-free extract.
-
Treat the extract with a nuclease to reduce viscosity from nucleic acids.
-
-
Enzyme Assay:
-
Set up the reaction mixture in a cuvette as follows:
Component Volume (µL) Final Concentration 1 M Tris-HCl, pH 8.0 100 100 mM 1 M MgCl2 or MnCl2 10 10 mM 100 mM NAD+ 20 2 mM Distilled Water to 980 µL - | Cell-Free Extract/Enzyme | 10 | variable |
-
Mix the components and incubate at a constant temperature (e.g., 30°C) for 5 minutes to allow for the measurement of any background NADH production.
-
Initiate the reaction by adding 10 µL of 1 M Tartrate solution (final concentration 10 mM).
-
Immediately start monitoring the increase in absorbance at 340 nm over time.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
-
Calculation of Enzyme Activity:
-
Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.
-
One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified assay conditions.
-
Self-Validation:
-
Negative Controls: Run the assay without the substrate (tartrate) and without the enzyme extract to ensure that the observed activity is dependent on both.
-
Substrate Specificity: Test other related compounds (e.g., malate, citrate) to confirm the specificity of the enzyme for tartrate.
Metabolomic Analysis of Intracellular Organic Acids by LC-MS
This protocol outlines a general workflow for the extraction and analysis of intracellular organic acids, including tartrate and 2-hydroxy-3-oxosuccinate, from bacterial cultures using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Bacterial culture grown under defined conditions
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v, -20°C)[11]
-
Centrifuge capable of reaching high speeds and low temperatures
-
LC-MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)
-
Analytical standards for the organic acids of interest
Protocol:
-
Rapid Sampling and Quenching:
-
Rapidly withdraw a known volume of the bacterial culture.
-
Immediately quench the metabolic activity by mixing the culture with a cold quenching solution. This step is critical to prevent metabolic changes during sample processing.
-
Separate the cells from the medium by centrifugation at low temperature.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in the cold extraction solvent.
-
Incubate the mixture at a low temperature (e.g., -20°C) for a defined period to allow for cell lysis and metabolite extraction.
-
Centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS Analysis:
-
Analyze the extracted metabolites using an appropriate LC-MS method. Anion-exchange or reversed-phase chromatography with a suitable mobile phase is commonly used for the separation of organic acids.[4]
-
The mass spectrometer is operated in negative ion mode to detect the deprotonated organic acids.
-
Identify and quantify the target metabolites by comparing their retention times and mass spectra with those of authentic standards.
-
Data Presentation:
The quantitative data obtained from the LC-MS analysis can be summarized in a table for easy comparison.
| Metabolite | Intracellular Concentration (mM) |
| Tartrate | [Concentration] |
| 2-Hydroxy-3-oxosuccinate | [Concentration] |
| Glyoxylate | [Concentration] |
| Malate | [Concentration] |
Experimental Workflow Visualization:
Caption: Workflow for metabolomic analysis of intracellular organic acids.
Gene Knockout for Pathway Identification
Creating a targeted gene knockout of the putative tartrate dehydrogenase gene is a powerful method to confirm its role in the 2-Hydroxy-3-oxosuccinate pathway. This protocol provides a general outline for generating a markerless gene deletion in Pseudomonas putida using a suicide vector-based homologous recombination approach.
Materials:
-
Pseudomonas putida strain of interest
-
Suicide vector (e.g., pT18mobsacB)[12]
-
E. coli strain for plasmid construction and conjugation
-
Primers for amplifying homologous regions flanking the target gene
-
Restriction enzymes and DNA ligase
-
Antibiotics and sucrose for selection and counter-selection
Protocol:
-
Constructing the Knockout Vector:
-
Amplify the upstream and downstream regions (homologous arms) flanking the tartrate dehydrogenase gene by PCR.
-
Clone these homologous arms into the suicide vector. The vector should contain a selectable marker (e.g., antibiotic resistance) and a counter-selectable marker (e.g., sacB, which confers sucrose sensitivity).
-
-
Introducing the Vector into P. putida:
-
Transform the knockout vector into a suitable E. coli strain.
-
Transfer the vector from E. coli to P. putida via conjugation.
-
-
Selection of Single Crossover Mutants:
-
Plate the conjugation mixture on a selective medium containing an antibiotic to which the suicide vector confers resistance. This selects for P. putida cells in which the vector has integrated into the chromosome via a single homologous recombination event.
-
-
Selection of Double Crossover Mutants (Gene Knockout):
-
Culture the single crossover mutants in a non-selective medium to allow for a second recombination event to occur, which will excise the vector.
-
Plate the culture on a medium containing sucrose. The sacB gene on the suicide vector will lead to the production of a toxic compound in the presence of sucrose, thus selecting for cells that have lost the vector.
-
The resulting colonies will be a mix of wild-type revertants and the desired gene knockout mutants.
-
-
Screening and Verification:
-
Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to identify the mutants with the desired deletion.
-
Confirm the gene knockout by DNA sequencing.
-
Self-Validation:
-
Phenotypic Analysis: The knockout mutant should be unable to grow on a minimal medium with tartrate as the sole carbon source.
-
Enzyme Assay: The cell-free extract of the knockout mutant should lack tartrate dehydrogenase activity.
-
Metabolomic Analysis: LC-MS analysis of the knockout mutant grown in the presence of a different carbon source and tartrate should show an absence of 2-hydroxy-3-oxosuccinate.
Conclusion and Future Perspectives
The 2-Hydroxy-3-oxosuccinate metabolic pathway represents an elegant and efficient mechanism for the microbial utilization of tartrate. A thorough understanding of this pathway, from its core enzymatic reactions to its intricate regulatory networks, is essential for both fundamental and applied research. The experimental protocols detailed in this guide provide a robust framework for the identification and characterization of this pathway in novel microorganisms. Future research in this area will likely focus on the discovery of novel enzymes with unique catalytic properties, the elucidation of the complete catabolic cascade of 2-hydroxy-3-oxosuccinate, and the engineering of this pathway for the biotechnological production of value-added chemicals from tartrate-rich feedstocks.
References
-
2-Hydroxy-3-oxosuccinate | C4H2O6-2 | CID 18942842. PubChem. [Link]
-
Aerobic L-tartrate Utilization by Bacillus Isolates. ResearchGate. [Link]
-
Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions. National Center for Biotechnology Information. [Link]
-
Parameter Reliability and Understanding Enzyme Function. National Center for Biotechnology Information. [Link]
-
Summary of ketone body metabolism and isoleucine catabolism. ResearchGate. [Link]
-
Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium. National Center for Biotechnology Information. [Link]
-
Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. National Center for Biotechnology Information. [Link]
-
Protocols for RecET‐based markerless gene knockout and integration to express heterologous biosynthetic gene clusters in Pseudomonas putida. National Center for Biotechnology Information. [Link]
-
Tartrate dehydrogenase. Wikipedia. [Link]
-
2-hydroxy-3-oxopropionate reductase. Wikipedia. [Link]
-
Tartrate dehydrogenase, an enzyme with multiple catalytic activities. ResearchGate. [Link]
-
Identification of AlgR-regulated genes in Pseudomonas aeruginosa by use of microarray analysis. PubMed. [Link]
-
(PDF) Analytical method for the determination of organic acids in dilute acid pretreated biomass hydrolysate by liquid chromatography-time-of-flight mass spectrometry. ResearchGate. [Link]
-
Aerobic L-tartrate Utilization by Bacillus Isolates. Journal of Pure and Applied Microbiology. [Link]
-
Tartrate dehydrogenase. Wikipedia. [Link]
-
Kinetic studies on the inactivation of L-lactate oxidase by [the acetylenic suicide substrate] 2-hydroxy-3-butynoate. PubMed. [Link]
-
6.3: Kinetics with Enzymes. Biology LibreTexts. [Link]
-
Gene regulation of infection-associated L-tartrate metabolism in Salmonella enterica serovar Typhimurium. bioRxiv. [Link]
-
3-hydroxy-2-methylpyridinecarboxylate dioxygenase. Wikipedia. [Link]
-
No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]
-
Determination of the Intracellular Concentrations of Metabolites in Escherichia coli Collected during the Exponential and Statio. KOASAS. [Link]
-
(PDF) Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions. ResearchGate. [Link]
-
Gene regulation of infection-associated L-tartrate metabolism in Salmonella enterica serovar Typhimurium. National Center for Biotechnology Information. [Link]
-
Diethyl 2-methyl-3-oxosuccinate reductase. Wikipedia. [Link]
-
Metabolic Pathway Profiling in Intracellular and Extracellular Environments of Streptococcus thermophilus During pH-Controlled Batch Fermentations. Frontiers. [Link]
-
Sequence and mutational analysis of a tartrate utilization operon from Agrobacterium vitis. PubMed. [Link]
-
Protocol for Constructing a Gene Knockout in Pseudomonas Using pT18mobsacB. Wiley Online Library. [Link]
-
Enzyme Kinetics. TeachMePhysiology. [Link]
-
LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]
-
Tartaric acid. Wikipedia. [Link]
-
Harnessing the genomic diversity of Pseudomonas strains against lettuce bacterial pathogens. Frontiers. [Link]
-
Physiological basis for meso-tartrate sensitivity in some strains of Salmonella typhimurium. American Society for Microbiology. [Link]
-
Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. SpringerLink. [Link]
-
UNIVERSITY OF CALIFORNIA RIVERSIDE Structural Characterization and Kinetic Analysis of Formate Dehydrogenase DABG From C. Necato. eScholarship.org. [Link]
-
How To Determine Enzyme Kinetic Parameters?. YouTube. [Link]
-
Structure-Based Mechanism for Oxidative Decarboxylation Reactions Mediated by Amino Acids and Heme Propionates in Coproheme Decarboxylase (HemQ). PubMed. [Link]
-
Recombineering: Using Drug Cassettes to Knock out Genes in vivo. NCI at Frederick. [Link]
-
Ensemble quantitation of absolute metabolite concentrations in T cells reveals conserved features of immunometabolism. bioRxiv. [Link]
-
Cellular determinants of metabolite concentration ranges. National Center for Biotechnology Information. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. News-Medical. [Link]
-
Regulation of oxidative decarboxylation of branched-chain 2-oxo acids in rat liver mitochondria. PubMed. [Link]
-
A step-by-step workflow for a knock-out experiment in an adherent cell line. YouTube. [Link]
-
Appendix 3: Creating Gene Knockouts in Yeast. LibreTexts Biology. [Link]
-
Alcohol dehydrogenase- and rat liver cytosol-dependent bioactivation of 1-chloro-2-hydroxy. PubMed. [Link]
-
Short- and long-term regulation of 3-hydroxy 3-methylglutaryl coenzyme A reductase by a 4-methylcoumarin. PubMed. [Link]
-
SIRT3 deacetylates mitochondrial 3-hydroxy-3-methylglutaryl CoA synthase 2 and regulates ketone body production. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. 2-Hydroxy-3-oxosuccinate | C4H2O6-2 | CID 18942842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural characterization of tartrate dehydrogenase: a versatile enzyme catalyzing multiple reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 7. 2-hydroxy-3-oxopropionate reductase - Wikipedia [en.wikipedia.org]
- 8. Infection-associated gene regulation of L-tartrate metabolism in Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequence and mutational analysis of a tartrate utilization operon from Agrobacterium vitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene regulation of infection-associated L-tartrate metabolism in Salmonella enterica serovar Typhimurium | bioRxiv [biorxiv.org]
- 11. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
